molecular formula C17H25N3O4S B2422063 N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896269-74-2

N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2422063
CAS RN: 896269-74-2
M. Wt: 367.46
InChI Key: XVGSBKNIWCQOCO-UHFFFAOYSA-N
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Description

“N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The structure of “this compound” is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources. The molecular formula is C17H25N3O4S and the molecular weight is 367.46.

Mechanism of Action

The mechanism of action of IPSO involves its interaction with a specific protein target. IPSO binds to the protein target, inhibiting its activity and preventing it from carrying out its normal function. This inhibition leads to various biochemical and physiological effects, which are discussed in the following section.
Biochemical and Physiological Effects
The inhibition of the protein target by IPSO leads to various biochemical and physiological effects. IPSO has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IPSO has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. IPSO has also been shown to reduce inflammation, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPSO in lab experiments is its specificity for a particular protein target. This specificity allows researchers to study the effects of inhibiting this target in a controlled manner. Additionally, IPSO has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of IPSO is its complex synthesis process, which may limit its widespread use in research.

Future Directions

There are several potential future directions for IPSO research. One area of research is the development of IPSO-based drugs for the treatment of cancer and other diseases. Additionally, researchers may explore the use of IPSO in combination with other drugs to enhance its efficacy. Finally, researchers may study the effects of IPSO on other protein targets to identify potential new applications for this compound.
Conclusion
In conclusion, IPSO is a promising compound that has gained significant attention in the field of scientific research. Its specificity for a particular protein target, anti-cancer properties, and low toxicity profile make it a potential candidate for drug development. Further research is needed to explore the full potential of IPSO in various areas of scientific research.

Synthesis Methods

The synthesis of IPSO involves a multi-step process that requires specific reagents and conditions. The first step involves the formation of a pyrrolidine ring, followed by the addition of an oxalamide group. The final step involves the introduction of an isobutyl group and a phenylsulfonyl group. The synthesis of IPSO is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

IPSO has been extensively studied for its potential application in various areas of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that IPSO has anti-cancer properties, and it has been shown to inhibit the growth of various types of cancer cells. Additionally, IPSO has been studied for its potential application in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-13(2)11-18-16(21)17(22)19-12-14-7-6-10-20(14)25(23,24)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGSBKNIWCQOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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